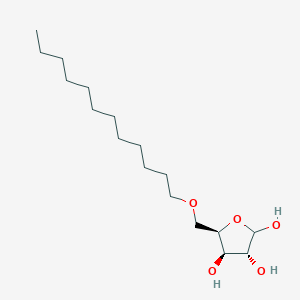

5-O-Lauryl-D-xylofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-O-Lauryl-D-xylofuranose: is a non-ionic surfactant derived from D-xylose and lauric acid. It is a sugar ester, specifically a laurate ester of D-xylofuranose, and is known for its amphiphilic properties, making it useful in various applications such as cosmetics, food, and detergency .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-O-Lauryl-D-xylofuranose is typically synthesized through enzymatic acylation. The process involves the use of lipase enzymes to catalyze the esterification of D-xylose with lauric acid or its derivatives. One common method uses vinyl laurate as the acyl donor and lipase N435 as the catalyst. The reaction is carried out under mild conditions, often in organic solvents .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of immobilized lipase enzymes in continuous flow reactors can enhance the efficiency and yield of the esterification process. The integration of transglycosylation and transesterification reactions allows for the production of both pentyl xylosides and xylose laurate esters from lignocellulosic biomass .

Chemical Reactions Analysis

Types of Reactions: 5-O-Lauryl-D-xylofuranose primarily undergoes esterification reactions. It can also participate in hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Esterification: Lauric acid or vinyl laurate, lipase N435, organic solvents.

Hydrolysis: Water, acidic or basic conditions.

Transesterification: Other fatty acid esters, lipase enzymes

Major Products Formed:

Esterification: this compound.

Hydrolysis: D-xylose and lauric acid.

Transesterification: Various sugar esters depending on the fatty acid ester used

Scientific Research Applications

Chemistry: 5-O-Lauryl-D-xylofuranose is used as a surfactant in various chemical formulations. Its amphiphilic nature makes it an effective emulsifier and solubilizing agent .

Biology: In biological research, this compound is studied for its antimicrobial properties. It has been shown to inhibit the growth of Gram-positive bacteria .

Medicine: The compound’s antimicrobial properties make it a potential candidate for use in medical formulations, particularly in topical applications to prevent bacterial infections .

Industry: this compound is used in the formulation of biodegradable and non-toxic surfactants for cosmetics, food, and detergents. Its production from renewable resources aligns with the growing demand for sustainable and eco-friendly products .

Mechanism of Action

The antimicrobial activity of 5-O-Lauryl-D-xylofuranose is attributed to its ability to disrupt bacterial cell membranes. The lauryl group interacts with the lipid bilayer of the bacterial membrane, leading to increased permeability and eventual cell lysis . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

5-O-Lauryl-L-arabinofuranose: Another sugar ester with similar antimicrobial properties.

5-O-Lauryl-D-glucose: A laurate ester of D-glucose with comparable surfactant properties.

Uniqueness: 5-O-Lauryl-D-xylofuranose is unique due to its specific structure and the regioselective esterification at the primary hydroxyl group of D-xylofuranose. This specificity contributes to its distinct physicochemical properties and applications .

Properties

Molecular Formula |

C17H34O5 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(3R,4R,5R)-5-(dodecoxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C17H34O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-15(18)16(19)17(20)22-14/h14-20H,2-13H2,1H3/t14-,15+,16-,17?/m1/s1 |

InChI Key |

MKNBCBZBURFYIT-LVYZTWJOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC[C@@H]1[C@@H]([C@H](C(O1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCOCC1C(C(C(O1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.